![molecular formula C4H7N3O3S B2764402 (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide CAS No. 1603242-28-9](/img/structure/B2764402.png)
(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide
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Overview
Description
“(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide” is a chemical compound with the molecular weight of 177.18 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide”, has been a focus of research in the field of medicinal chemistry . The synthesis often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Molecular Structure Analysis
The molecular structure of “(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide” can be represented by the InChI code: 1S/C4H7N3O3S/c1-3-6-4(7-10-3)2-11(5,8)9/h2H2,1H3,(H2,5,8,9) .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles have been studied extensively. For instance, a unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Physical And Chemical Properties Analysis
“(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the search results.Scientific Research Applications
Energetic Materials
Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized and used as insensitive energetic materials . These compounds have moderate thermal stabilities and are insensitive towards impact and friction . They have been found to be superior to TNT in terms of detonation performance .
Synthesis of Derivatives
The compound has been used in the synthesis of N-Trinitroethylamino derivatives and energetic salts . These derivatives were fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .
Antioxidant Activities
Derivatives of the compound, specifically 5-((styrylsulfonyl)methyl)-1,3,4-Oxadiazol/Thiadiazol-2-amine derivatives, have been synthesized and tested for their antioxidant activities .
Anti-inflammatory Activities
The same derivatives mentioned above have also been tested for their anti-inflammatory activities .
Anticancer Evaluation
The compound has been used in anticancer evaluation studies . The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, has been used in these studies .
High Energy Molecules
Oxadiazoles, including the 5-Methyl-1,2,4-oxadiazol-3-yl moiety, have been utilized as high energy molecules . These molecules have favorable oxygen balance and positive heat of formations .
Pharmaceutical Compounds
Oxadiazoles have been used as pharmaceutical compounds . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Vasodilator, Anticonvulsant, Antidiabetic Applications
Oxadiazoles have been used in medicinal applications as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
Future Directions
The future directions for the research and development of 1,2,4-oxadiazoles, such as “(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide”, could involve further exploration of their biological activities and potential applications in medicinal chemistry . The design and synthesis of energetic compounds with azido groups have long been a focus of research in the field of energetic materials .
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit promising anticancer activity , suggesting that they may target cancer cells or associated proteins
Mode of Action
Oxadiazole derivatives have been reported to exhibit anticancer activity This suggests that the compound may interact with its targets, potentially leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells
Biochemical Pathways
Given the reported anticancer activity of oxadiazole derivatives , it can be hypothesized that this compound may affect pathways related to cell proliferation, apoptosis, or DNA repair
Result of Action
Given the reported anticancer activity of oxadiazole derivatives , it can be hypothesized that this compound may inhibit cell proliferation or induce apoptosis in cancer cells
properties
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3S/c1-3-6-4(7-10-3)2-11(5,8)9/h2H2,1H3,(H2,5,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKIFFLKZNVMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide |
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